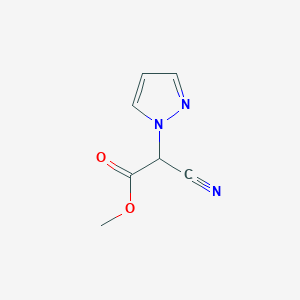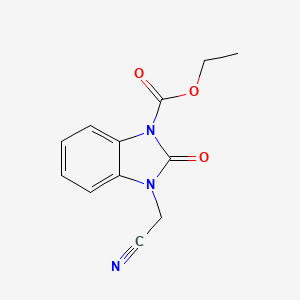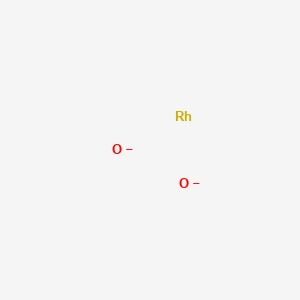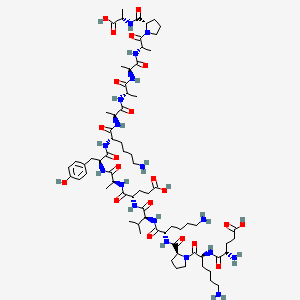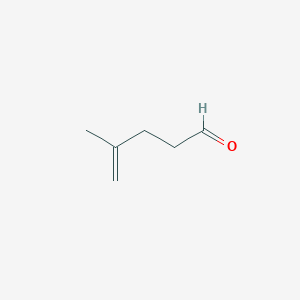
2,5-Dibromothiophene 1,1-dioxide
Descripción general
Descripción
2,5-Dibromothiophene 1,1-dioxide is a chemical compound with the molecular formula C4H2Br2O2S . It has an average mass of 273.931 Da and a monoisotopic mass of 271.814209 Da .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromothiophene 1,1-dioxide consists of 9 heavy atoms . It has 2 hydrogen bond acceptors and no hydrogen bond donors . The compound is not freely rotating .Physical And Chemical Properties Analysis
2,5-Dibromothiophene 1,1-dioxide has a density of 2.6±0.1 g/cm³ . It has a boiling point of 329.4±42.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 54.9±3.0 kJ/mol . Its flash point is 153.0±27.9 °C . The index of refraction is 1.721 .Aplicaciones Científicas De Investigación
Organic Electronics
2,5-Dibromothiophene 1,1-dioxide: is a valuable building block in the field of organic electronics. Its high electron affinity and ability to form stable semiconducting films make it ideal for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The compound’s bromine atoms are reactive sites for further functionalization, allowing for the synthesis of a wide range of organic electronic materials .
Pharmaceutical Research
In pharmaceutical research, 2,5-Dibromothiophene 1,1-dioxide serves as a precursor for synthesizing various biologically active molecules. Its reactivity enables the introduction of pharmacophores through palladium-catalyzed coupling reactions, which can lead to the development of new drugs and therapeutic agents .
Material Science
This compound is utilized in material science for the development of new polymeric materials. Due to its ability to undergo polymerization reactions, it can be used to create polymers with specific electrical and optical properties, which are essential for developing advanced materials for coatings, sensors, and other applications .
Chemical Synthesis
2,5-Dibromothiophene 1,1-dioxide: is a versatile reagent in chemical synthesis. It is employed in the preparation of complex organic molecules, serving as a dihalogenated compound that can undergo various cross-coupling reactions. This makes it a valuable tool for constructing carbon-sulfur bonds in the synthesis of thiophene derivatives .
Environmental Studies
While direct applications in environmental studies are not well-documented, compounds like 2,5-Dibromothiophene 1,1-dioxide can be used as model compounds for studying the environmental fate of sulfur-containing heterocyclic compounds. They can help understand the degradation processes and potential environmental impacts of similar structures .
Analytical Chemistry
In analytical chemistry, 2,5-Dibromothiophene 1,1-dioxide can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties allow for the calibration of instruments and the development of new analytical techniques .
Safety And Hazards
Propiedades
IUPAC Name |
2,5-dibromothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O2S/c5-3-1-2-4(6)9(3,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJLFANVUXGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(S(=O)(=O)C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromothiophene 1,1-dioxide | |
CAS RN |
89088-95-9 | |
| Record name | 2,5-Dibromothiophene 1,1-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






